Bis(dimethyldithiocarbamato-S,S')selenium
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Overview
Description
BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM: is an organoselenium compound with the molecular formula C6H12N2S4Se. It is known for its unique chemical properties and applications in various scientific fields. The compound is characterized by the presence of selenium and dithiocarbamate groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM typically involves the reaction of dimethyldithiocarbamate with selenium compounds. One common method is the reaction of sodium dimethyldithiocarbamate with selenium dioxide in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide and other oxidation products.
Reduction: It can be reduced to form selenium and dimethyldithiocarbamate.
Substitution: The dithiocarbamate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Selenium dioxide and dimethyldithiocarbamate derivatives.
Reduction: Elemental selenium and dimethyldithiocarbamate.
Substitution: Various substituted dithiocarbamate compounds.
Scientific Research Applications
BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and its role in selenium metabolism.
Medicine: Studied for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the production of selenium-containing materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM involves its interaction with biological molecules and cellular pathways. The compound can act as a selenium donor, contributing to the synthesis of selenoproteins and other selenium-containing biomolecules. It also exhibits antioxidant properties by scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)TELLURIUM: Similar structure but contains tellurium instead of selenium.
BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SULFUR: Contains sulfur instead of selenium.
BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)NICKEL: Contains nickel instead of selenium.
Uniqueness: BIS-(DIMETHYLDITHIOCARBAMATO-S,S’)SELENIUM is unique due to its selenium content, which imparts distinct chemical and biological properties. Selenium is an essential trace element with important roles in human health, making this compound valuable for research in nutrition, medicine, and biochemistry.
Properties
CAS No. |
19632-73-6 |
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Molecular Formula |
C6H12N2S4Se |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
dimethylcarbamothioylsulfanylselanyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C6H12N2S4Se/c1-7(2)5(9)11-13-12-6(10)8(3)4/h1-4H3 |
InChI Key |
KEMWEBOHLMIZPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)S[Se]SC(=S)N(C)C |
Origin of Product |
United States |
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